REACTION_SMILES
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[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[CH3:1][C:2]1([CH3:12])[CH:3]([C:9](=[O:10])[OH:11])[C:4]([CH3:7])([CH3:8])[CH2:5][CH2:6]1.[S:13]([Cl:14])([Cl:15])=[O:16]>>[CH3:1][C:2]1([CH3:12])[CH:3]([C:9](=[O:10])[Cl:15])[C:4]([CH3:7])([CH3:8])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCC(C)(C)C1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CC1(C)CCC(C)(C)C1C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |